6-Phenylnaphthalen-2-ol

17β-HSD1 Enzyme Inhibition Medicinal Chemistry

6-Phenylnaphthalen-2-ol (CAS 475278-17-2), also known as 6-phenyl-2-naphthol, is an organic compound belonging to the naphthol class. Its core structure consists of a naphthalene ring system with a phenyl substituent at the 6-position and a hydroxyl group at the 2-position, with a molecular formula of C16H12O and a molecular weight of 220.26 g/mol.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
Cat. No. B10845402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnaphthalen-2-ol
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H
InChIKeyPZOXFBPKKGTQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylnaphthalen-2-ol (6-Phenyl-2-naphthol): Chemical Properties and Research Scaffold


6-Phenylnaphthalen-2-ol (CAS 475278-17-2), also known as 6-phenyl-2-naphthol, is an organic compound belonging to the naphthol class [1]. Its core structure consists of a naphthalene ring system with a phenyl substituent at the 6-position and a hydroxyl group at the 2-position, with a molecular formula of C16H12O and a molecular weight of 220.26 g/mol . This compound serves as a fundamental building block and a key reference compound in medicinal chemistry, particularly in the development of nonsteroidal enzyme inhibitors and potential fluorescent probes [1].

Why 6-Phenylnaphthalen-2-ol Is Not Interchangeable with Simple Naphthols or Analogs


The 6-phenylnaphthalen-2-ol scaffold is a specific chemical entity that cannot be generically substituted. While it shares a naphthol core with simpler compounds like 2-naphthol, the addition of the 6-phenyl group is critical for conferring specific biological activity and molecular recognition. For instance, in the context of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition, the 6-phenyl moiety is believed to mimic the steroidal A-ring of the natural substrate, a binding mode not achievable by unsubstituted naphthols [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that even minor substitutions on this core scaffold dramatically alter its potency, selectivity, and pharmacokinetic properties, underscoring the need for the precise compound [1].

Quantitative Performance Metrics for 6-Phenylnaphthalen-2-ol as a Research Tool


Validated 17β-HSD1 Inhibitory Activity: The Parent Scaffold's Baseline Potency

6-Phenylnaphthalen-2-ol exhibits moderate inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme target for estrogen-dependent diseases. In an in vitro assay measuring the conversion of [3H]estrone to [3H]17β-estradiol in human placental microsomes, the compound showed an IC50 value of 116 nM [1]. This potency serves as the crucial baseline for a large series of substituted analogs, where strategic modifications (e.g., introduction of a 1-phenyl group) led to compounds with IC50 values as low as 20 nM, representing a nearly 6-fold increase in potency [2]. This data confirms the compound's activity and validates it as the essential reference point in structure-activity relationship (SAR) studies.

17β-HSD1 Enzyme Inhibition Medicinal Chemistry SAR

Chemical Scaffold Superiority: Superior Synthetic Versatility as a Core Building Block

The 6-phenylnaphthalen-2-ol scaffold provides a unique and versatile platform for chemical diversification not available to simpler naphthols like 2-naphthol. The presence of the biaryl linkage, formed via efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling between 6-bromonaphthalen-2-ol and phenylboronic acid), is a key structural feature [1]. This core allows for further functionalization at multiple positions on both the naphthol and the phenyl rings. Patent literature demonstrates that this scaffold can be elaborated into hundreds of diverse structures by introducing various substituents (e.g., halogens, alkyl, alkoxy, heteroaryl groups) to modulate biological and physicochemical properties for specific applications [2].

Organic Synthesis Scaffold Cross-Coupling Building Block

Key Application Scenarios for Procuring 6-Phenylnaphthalen-2-ol


Medicinal Chemistry: Hit Validation and SAR Studies for 17β-HSD1 Inhibitors

As a validated inhibitor of 17β-HSD1 with a published IC50 of 116 nM [1], 6-phenylnaphthalen-2-ol is the ideal compound to procure as a control, reference standard, or starting point for medicinal chemistry programs targeting this enzyme. Researchers can use it to benchmark the activity of novel compounds or as the parent scaffold for generating new analogs through further chemical functionalization, as demonstrated in the literature [2].

Organic Synthesis: Core Scaffold for Building Biaryl Compound Libraries

The compound's structure, featuring a biaryl linkage between a naphthalene and a phenyl ring, makes it a valuable building block for creating diverse chemical libraries. Its synthesis via robust cross-coupling methodologies (e.g., Suzuki coupling) is well-established . Researchers can procure this scaffold to explore new chemical space by introducing various substituents on both aromatic systems, a strategy extensively documented in patent literature for generating therapeutically relevant compounds [3].

Biological Assays: Use as a Parent Control in Selectivity Profiling

Given the reported SAR for the 6-phenyl-2-naphthol series, where substitutions can significantly alter selectivity profiles against related enzymes like 17β-HSD2 and estrogen receptors [2], the unsubstituted parent compound is essential. Procuring it allows researchers to include a crucial control in their biological assays, enabling the precise determination of how specific chemical modifications enhance or alter the selectivity and off-target activity of newly synthesized derivatives.

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